

An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS: 104-03-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, with the CAS number 104-03-0, is a crystalline organic compound that serves as a crucial intermediate in various synthetic processes.^{[1][2]} Structurally, it is a derivative of phenylacetic acid with a nitro group substituted at the para position of the benzene ring.^[1] This substitution significantly influences its chemical reactivity and physical properties. While primarily recognized for its role as a precursor in the synthesis of pharmaceuticals, dyestuffs, and other complex organic molecules, its derivatives have shown potential in biological applications, including angiogenesis inhibition.^[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and applications of **4-Nitrophenylacetic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Nitrophenylacetic acid** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Reference
CAS Number	104-03-0	[1]
Molecular Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Beige to yellow crystalline powder	[1]
Melting Point	150-155 °C	[1]
Boiling Point	314.24 °C (estimate)	[1]
Solubility	Slightly soluble in water	[3]
pKa	3.85 (at 25 °C)	[1]

Synthesis of 4-Nitrophenylacetic Acid

The most common and well-documented method for the synthesis of **4-Nitrophenylacetic acid** is through the hydrolysis of p-nitrophenylacetonitrile.[\[4\]](#) This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Hydrolysis of p-Nitrophenylacetonitrile

This protocol is adapted from a procedure published in *Organic Syntheses*.

Materials:

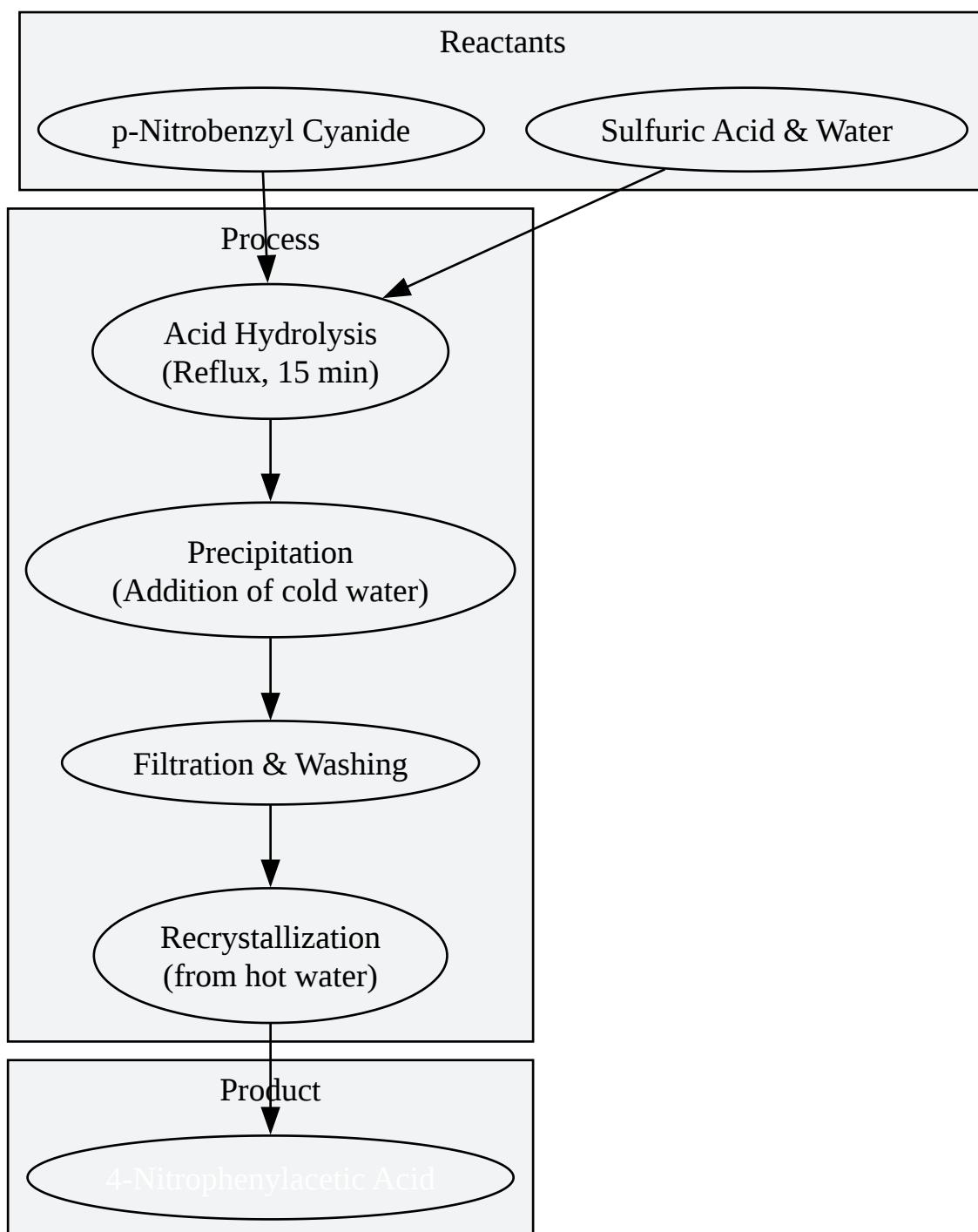
- p-Nitrobenzyl cyanide (p-nitrophenylacetonitrile)
- Concentrated sulfuric acid (sp. gr. 1.84)
- Water
- Ice

Equipment:

- 1-L round-bottomed flask
- Reflux condenser
- Heating mantle or water bath
- Beakers
- Buchner funnel and filter flask
- Filter paper

Procedure:

- In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
- Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.
- Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted.
- Use the remaining one-third of the acid solution to wash down any solid adhering to the walls of the flask.
- Attach a reflux condenser to the flask and heat the mixture to boiling. Continue boiling for 15 minutes. The reaction mixture will darken.
- After the reaction is complete, dilute the mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath to precipitate the product.
- Filter the crude **4-Nitrophenylacetic acid** using a Buchner funnel.
- Wash the precipitate several times with ice-cold water to remove any remaining acid.


Purification: Recrystallization

The crude product can be purified by recrystallization from hot water.

- Dissolve the crude **4-Nitrophenylacetic acid** in a minimum amount of boiling water.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
- Collect the purified crystals by filtration and wash with a small amount of cold water.
- Dry the crystals in a desiccator.

The expected yield of purified **4-Nitrophenylacetic acid** is typically high.

Synthesis Workflow Diagram``dot

[Click to download full resolution via product page](#)

Caption: **4-Nitrophenylacetic acid** as a precursor to bioactive molecules.

Safety and Handling

4-Nitrophenylacetic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

4-Nitrophenylacetic acid (CAS: 104-03-0) is a fundamentally important chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its value in the fields of pharmaceutical sciences and chemical manufacturing is underscored by its versatility as a precursor to a wide array of more complex and often biologically active molecules. While direct modulation of signaling pathways by **4-Nitrophenylacetic acid** has not been documented, its role as a foundational scaffold in the synthesis of potential therapeutics, such as angiogenesis inhibitors, solidifies its significance for researchers and professionals in drug development. This guide provides the essential technical information required for the informed handling, synthesis, and application of this key organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 2. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 3. usbio.net [usbio.net]
- 4. Human Metabolome Database: Showing metabocard for 4-Nitrophenylacetic acid (HMDB0246546) [hmdb.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS: 104-03-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b359581#4-nitrophenylacetic-acid-cas-number-104-03-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com